molecular formula C17H12ClN5S B2655456 6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-14-3

6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2655456
M. Wt: 353.83
InChI Key: HKXNWNDGKALPPD-UHFFFAOYSA-N
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Description

“6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been widely studied . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . The synthesis of these compounds involves various reagents and methods .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure characterization of triazole pyridazine derivatives have been a subject of interest due to their notable biological properties. For instance, compounds similar to 6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine have been synthesized and characterized using NMR, IR, mass spectral studies, and X-ray diffraction technique. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks were used to understand their molecular structure and interactions (Sallam et al., 2021).

Biological Activities and Applications

  • Anti-diabetic Properties

    Certain triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their potential as anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. Molecular docking and enzyme inhibition assays have shown strong inhibition potential, indicating their significance in diabetes management (Bindu et al., 2019).

  • Antimicrobial Activities

    New heterocyclic compounds based on similar frameworks have been synthesized and tested for antimicrobial activity against a variety of bacterial strains. Some of these compounds have shown significant antibacterial and antifungal activities, highlighting their potential in treating microbial infections (El-Salam et al., 2013).

  • Agrochemical Uses

    Pyridazine derivatives, including those with structures similar to the compound of interest, have been utilized in agriculture as molluscicidal, anti-feedant, insecticidal, herbicidal, plant growth regulators, among other applications. A specific study reported the synthesis, structure elucidation, and docking study of a novel pyridazine derivative against the fungus Fusarium oxysporum, showing its potential in addressing agricultural challenges (Sallam et al., 2022).

properties

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-13-5-3-4-12(10-13)11-24-16-8-7-15-20-21-17(23(15)22-16)14-6-1-2-9-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXNWNDGKALPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

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